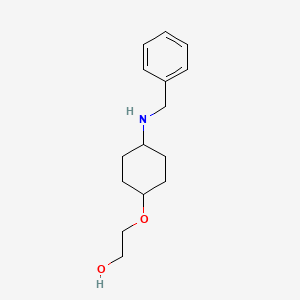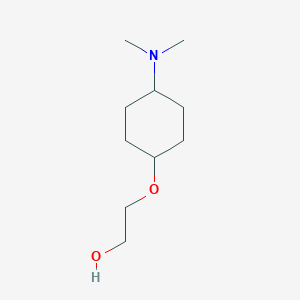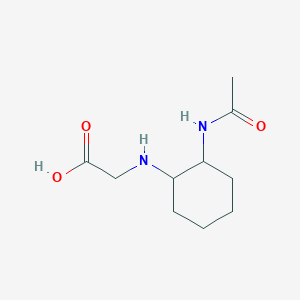![molecular formula C13H22N2O3 B7927911 [(4-Acetylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7927911.png)
[(4-Acetylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Acetylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid is a synthetic organic compound with the molecular formula C13H22N2O3 It is characterized by the presence of an acetylamino group attached to a cyclohexyl ring, which is further connected to a cyclopropyl-amino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Acetylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Acetylamino Group: The acetylamino group is introduced via acetylation of an amine precursor using acetic anhydride under mild conditions.
Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
[(4-Acetylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
[(4-Acetylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(4-Acetylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
[(4-Acetylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid can be compared with similar compounds such as:
[(4-Amino-cyclohexyl)-cyclopropyl-amino]-acetic acid: Lacks the acetyl group, leading to different chemical and biological properties.
[(4-Acetylamino-cyclohexyl)-cyclopropyl-amino]-propionic acid: Has a propionic acid moiety instead of acetic acid, affecting its reactivity and applications.
[(4-Acetylamino-cyclohexyl)-cyclopropyl-amino]-butyric acid: Contains a butyric acid moiety, which may influence its solubility and biological activity.
Properties
IUPAC Name |
2-[(4-acetamidocyclohexyl)-cyclopropylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-9(16)14-10-2-4-11(5-3-10)15(8-13(17)18)12-6-7-12/h10-12H,2-8H2,1H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDOAKMDGPXLAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)N(CC(=O)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{4-[((S)-2-Amino-propionyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester](/img/structure/B7927828.png)
![{2-[((S)-2-Amino-propionyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester](/img/structure/B7927835.png)
![[4-(2-Hydroxy-ethoxy)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B7927836.png)
![{2-[((S)-2-Amino-propionyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester](/img/structure/B7927840.png)
![{4-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester](/img/structure/B7927853.png)
![{4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester](/img/structure/B7927859.png)
![{2-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester](/img/structure/B7927867.png)

![N-[4-(2-Hydroxy-ethoxy)-cyclohexyl]-acetamide](/img/structure/B7927870.png)


![[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid](/img/structure/B7927883.png)
![[(2-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid](/img/structure/B7927887.png)
![[(4-Acetylamino-cyclohexyl)-isopropyl-amino]-acetic acid](/img/structure/B7927901.png)
